molecular formula C17H24ClN5O B6976637 1-(4-chlorophenyl)-N-[(3-ethyltriazol-4-yl)methyl]-1-(4-methylmorpholin-2-yl)methanamine

1-(4-chlorophenyl)-N-[(3-ethyltriazol-4-yl)methyl]-1-(4-methylmorpholin-2-yl)methanamine

Cat. No.: B6976637
M. Wt: 349.9 g/mol
InChI Key: FURSJOIEMAWULA-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-[(3-ethyltriazol-4-yl)methyl]-1-(4-methylmorpholin-2-yl)methanamine is a synthetic organic compound that features a complex molecular structure This compound is characterized by the presence of a chlorophenyl group, an ethyltriazolyl moiety, and a methylmorpholinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-[(3-ethyltriazol-4-yl)methyl]-1-(4-methylmorpholin-2-yl)methanamine typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 4-chlorophenyl derivatives, triazole intermediates, and morpholine derivatives. These intermediates are then subjected to coupling reactions, often facilitated by catalysts and specific reaction conditions, to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-[(3-ethyltriazol-4-yl)methyl]-1-(4-methylmorpholin-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions may produce a variety of substituted analogs.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-[(3-ethyltriazol-4-yl)methyl]-1-(4-methylmorpholin-2-yl)methanamine involves its interaction with molecular targets within biological systems. This may include binding to specific receptors, enzymes, or other proteins, leading to modulation of biochemical pathways and physiological effects. The exact molecular targets and pathways would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(4-chlorophenyl)-N-[(3-ethyltriazol-4-yl)methyl]-1-(4-methylmorpholin-2-yl)methanamine include other chlorophenyl derivatives, triazole-containing compounds, and morpholine-based molecules.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[(3-ethyltriazol-4-yl)methyl]-1-(4-methylmorpholin-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClN5O/c1-3-23-15(11-20-21-23)10-19-17(13-4-6-14(18)7-5-13)16-12-22(2)8-9-24-16/h4-7,11,16-17,19H,3,8-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURSJOIEMAWULA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=N1)CNC(C2CN(CCO2)C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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